2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-Dichlorophenoxy)-1-(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H21Cl2N3O2S and its molecular weight is 450.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Properties
A series of azole-containing piperazine derivatives have been synthesized, investigated for their in vitro antibacterial, antifungal, and cytotoxic activities. These compounds exhibited moderate to significant activities against various strains, with certain derivatives showing remarkable and broad-spectrum antimicrobial efficacy. Notably, specific derivatives were found to be the most effective against certain cell lines, suggesting their potential application in treating infections and as antitumor agents Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010, Bulletin of The Korean Chemical Society.
Synthesis and Spectral Characterization
The synthesis and characterization of novel piperazine derivatives have been achieved, with a focus on their antimicrobial studies. These derivatives showed excellent antibacterial and antifungal activities, emphasizing the chemical versatility and potential therapeutic uses of such compounds in developing new antimicrobial agents R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014, Journal of Saudi Chemical Society.
Antitumor Activity Evaluation
1,2,4-Triazine derivatives bearing piperazine amide moiety have been synthesized and investigated for their potential anticancer activities. Certain compounds were identified as promising antiproliferative agents, offering insights into the development of new cancer therapies L. Yurttaş, Ş. Demirayak, S. Ilgın, Ö. Atlı, 2014, Bioorganic & medicinal chemistry.
Eco-friendly Synthesis Techniques
A study reports an efficient, eco-friendly microwave-assisted synthesis of a benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone derivative. This work highlights the importance of green chemistry in synthesizing complex molecules, which could have various biological applications, including as potential therapeutic agents M. Said, M. Messali, N. Rezki, Y. Al-Soud, M. Aouad, 2020, Journal of Taibah University for Science.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2S/c1-13-3-4-14(2)20-19(13)24-21(29-20)26-9-7-25(8-10-26)18(27)12-28-17-6-5-15(22)11-16(17)23/h3-6,11H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMQQFJYIZRUSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.